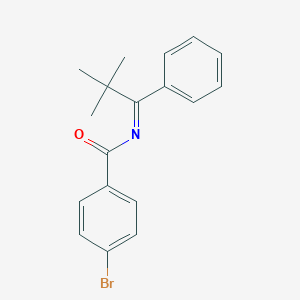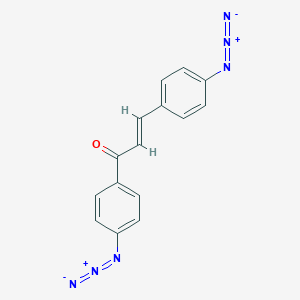
N-phenyladamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyladamantane-1-carboxamide (also known as 1-Adamantylcarboxamide) is a synthetic compound that belongs to the adamantane family. It has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
Mecanismo De Acción
The mechanism of action of N-phenyladamantane-1-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been found to improve cognitive function, reduce oxidative stress, and increase neurotrophic factors in the brain. It has also been shown to have anti-inflammatory effects and to reduce the accumulation of beta-amyloid plaques in the brain, which are hallmark features of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyladamantane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, has high purity, and is stable under normal laboratory conditions. However, it has limited solubility in water, which may affect its bioavailability and limit its use in certain experiments. It is also important to note that the effects of this compound may vary depending on the dosage, route of administration, and experimental conditions.
Direcciones Futuras
There are several future directions for the research of N-phenyladamantane-1-carboxamide. In medicinal chemistry, further studies are needed to optimize its pharmacological properties and to evaluate its safety and efficacy in clinical trials. In neuroscience, it can be used to investigate the molecular mechanisms underlying various neurological disorders. In material science, it can be explored as a building block for designing new materials with unique properties. Overall, this compound has the potential to contribute significantly to various scientific fields and to advance our understanding of the complex biological systems.
Aplicaciones Científicas De Investigación
N-phenyladamantane-1-carboxamide has shown promising results in various scientific research applications. In medicinal chemistry, it has been explored as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neuroscience, it has been used as a tool to study the interaction between ligands and receptors in the brain. In material science, it has been investigated as a potential building block for designing new materials with unique properties.
Propiedades
Fórmula molecular |
C17H21NO |
|---|---|
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
N-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C17H21NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |
Clave InChI |
ZZPUAFLZMYOTPH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)



![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
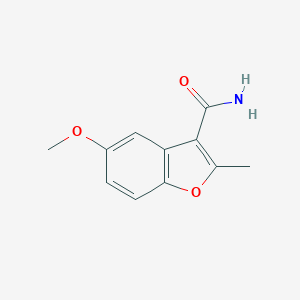
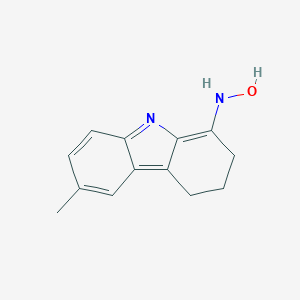
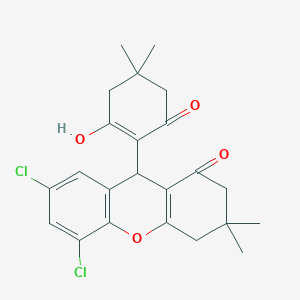
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
